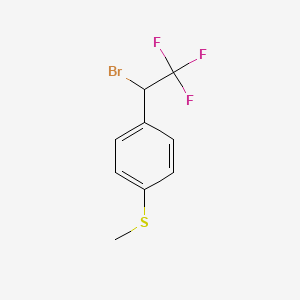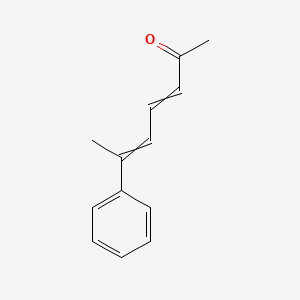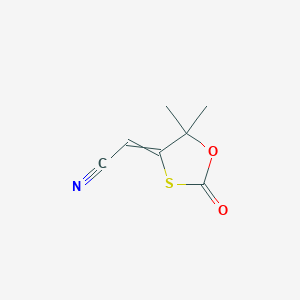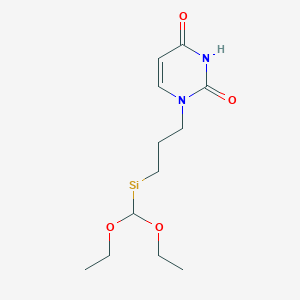![molecular formula C20H42O2 B14302867 2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane CAS No. 113570-77-7](/img/structure/B14302867.png)
2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane is an organic compound characterized by its unique structure, which includes multiple methyl groups and a peroxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane typically involves the reaction of 2,2,5,5-tetramethylhexane with a suitable peroxidizing agent. Common reagents used in the synthesis include hydrogen peroxide or organic peroxides under controlled conditions to ensure the formation of the peroxy linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane can undergo various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, potentially forming alcohols or ketones.
Reduction: Reduction of the peroxy group can yield the corresponding alcohol.
Substitution: The methyl groups can be involved in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of polymers and as an initiator in polymerization reactions.
Mecanismo De Acción
The mechanism of action of 2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, leading to oxidative reactions that can modify biological molecules or initiate polymerization processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,5-Tetramethylhexane: A related compound without the peroxy group, used as a solvent and in organic synthesis.
2,2,5,5-Tetramethyltetrahydrofuran: A non-peroxide forming ether used as a solvent in organic reactions.
2,2,5,5-Tetramethyl-4-phenyl-3-imidazolin-1-yloxy: Used as a radical initiator in chemical synthesis.
Propiedades
Número CAS |
113570-77-7 |
|---|---|
Fórmula molecular |
C20H42O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethyl-1-(2,2,5,5-tetramethylhexylperoxy)hexane |
InChI |
InChI=1S/C20H42O2/c1-17(2,3)11-13-19(7,8)15-21-22-16-20(9,10)14-12-18(4,5)6/h11-16H2,1-10H3 |
Clave InChI |
JZYMRBFSUVHMND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCC(C)(C)COOCC(C)(C)CCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)

![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)
![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)


![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
